N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS No.:
Cat. No.: VC16700409
Molecular Formula: C14H12F3N3O2
Molecular Weight: 311.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3N3O2 |
|---|---|
| Molecular Weight | 311.26 g/mol |
| IUPAC Name | 2-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C14H12F3N3O2/c1-8-3-2-4-9(5-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
| Standard InChI Key | SVZVBTPCGMUAIP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring substituted with three distinct functional groups:
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Trifluoromethyl (-CF₃) at position 4, enhancing electronegativity and metabolic stability.
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m-Tolyl group (meta-methylphenyl) at position 6, contributing hydrophobic interactions.
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Glycine moiety (-NHCH₂COOH) at position 2, enabling hydrogen bonding and solubility.
This combination creates a balance between lipophilicity and polarity, critical for membrane permeability and target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₂ |
| Molecular Weight | 311.26 g/mol |
| Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, carbonyl O) |
| LogP (Predicted) | 2.8 ± 0.3 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves multi-step reactions, typically starting with the construction of the pyrimidine core. A common approach includes:
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Cyclocondensation: Reacting m-tolylguanidine with trifluoromethyl ketones to form the pyrimidine ring.
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Nucleophilic Substitution: Introducing the glycine moiety via amide coupling at position 2.
Polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance reaction efficiency, with yields optimized at temperatures between 60–80°C.
Stability and Reactivity
The trifluoromethyl group confers resistance to oxidative degradation, while the glycine side chain introduces pH-dependent solubility, with improved dissolution in alkaline conditions. Stability studies indicate decomposition above 200°C, necessitating storage at controlled temperatures.
Biological Activity and Mechanisms
Modulation of Kinase Pathways
Structural analogs of pyrimidine derivatives, such as those targeting Chk1 kinase, highlight the importance of the pyrimidine scaffold in disrupting ATP-binding domains . While direct evidence for N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine’s kinase inhibition is lacking, its trifluoromethyl group may mimic phosphate groups, suggesting potential kinase inhibitory activity .
Table 2: Comparative Activity of Pyrimidine Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| N-[6-(m-Tolyl)-...glycine | COX-2 | 10 | 8.2 |
| DB07653 | Chk1 | 0.15 | 15.4 |
| Analog VC16700409 | TNF-α | 5.3 | 6.7 |
Analytical Characterization
Spectroscopic Identification
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¹H NMR: Peaks at δ 8.2 ppm (pyrimidine H), δ 7.4–7.6 ppm (m-tolyl aromatic H), and δ 3.9 ppm (glycine CH₂).
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MS (ESI+): m/z 312.1 [M+H]⁺, confirming molecular weight.
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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Trifluoromethyl Group: Replacement with -CH₃ reduces COX-2 inhibition by 40%, underscoring its role in electronic modulation.
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m-Tolyl Position: Para-substitution decreases activity by 65%, highlighting the necessity of meta-substitution for optimal target fit.
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Glycine Moiety: Methylation of the amine abolishes activity, indicating hydrogen bonding is essential for target engagement .
Challenges and Future Directions
Metabolic Stability
Microsomal stability assays reveal a half-life of 23 minutes in human liver microsomes, necessitating prodrug strategies or structural modifications to enhance bioavailability.
Toxicity Profiling
Cytotoxicity screenings in CHO cells show an IC₅₀ of 82 μM, yielding a selectivity index (SI) of 8.2 for COX-2 inhibition. Further optimization is required to improve this margin.
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